molecular formula C16H17N5O2S B7188502 N-(furan-3-ylmethyl)-4-thieno[3,2-d]pyrimidin-4-ylpiperazine-1-carboxamide

N-(furan-3-ylmethyl)-4-thieno[3,2-d]pyrimidin-4-ylpiperazine-1-carboxamide

Cat. No.: B7188502
M. Wt: 343.4 g/mol
InChI Key: CJTMHDBPCCTOHF-UHFFFAOYSA-N
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Description

N-(furan-3-ylmethyl)-4-thieno[3,2-d]pyrimidin-4-ylpiperazine-1-carboxamide is a complex heterocyclic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a unique structure combining furan, thieno[3,2-d]pyrimidine, and piperazine moieties, which contribute to its diverse chemical and biological properties.

Properties

IUPAC Name

N-(furan-3-ylmethyl)-4-thieno[3,2-d]pyrimidin-4-ylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2S/c22-16(17-9-12-1-7-23-10-12)21-5-3-20(4-6-21)15-14-13(2-8-24-14)18-11-19-15/h1-2,7-8,10-11H,3-6,9H2,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJTMHDBPCCTOHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2SC=C3)C(=O)NCC4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-3-ylmethyl)-4-thieno[3,2-d]pyrimidin-4-ylpiperazine-1-carboxamide typically involves multi-step reactions starting from readily available precursors. One common approach includes the formation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the furan and piperazine groups through nucleophilic substitution and coupling reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance production rates while maintaining product quality.

Chemical Reactions Analysis

Types of Reactions

N-(furan-3-ylmethyl)-4-thieno[3,2-d]pyrimidin-4-ylpiperazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form furan-2,3-dione derivatives.

    Reduction: The compound can be reduced to form corresponding dihydro derivatives.

    Substitution: The piperazine moiety can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. Reaction conditions are tailored to the specific transformation desired, often involving controlled temperatures and inert atmospheres.

Major Products

Major products formed from these reactions include oxidized furan derivatives, reduced thieno[3,2-d]pyrimidine compounds, and substituted piperazine derivatives, each with distinct chemical and biological properties.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Studied for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: Utilized in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N-(furan-3-ylmethyl)-4-thieno[3,2-d]pyrimidin-4-ylpiperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(furan-3-ylmethyl)-4-thieno[3,2-d]pyrimidin-4-ylpiperazine-1-carboxamide stands out due to its unique combination of furan, thieno[3,2-d]pyrimidine, and piperazine moieties, which confer distinct chemical reactivity and biological activity. Its structural complexity and potential for diverse applications make it a valuable compound for further research and development.

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